molecular formula C10H16ClF2N B2630416 11,11-Difluoro-3-azatricyclo[4.4.1.01,6]undecane;hydrochloride CAS No. 2413899-52-0

11,11-Difluoro-3-azatricyclo[4.4.1.01,6]undecane;hydrochloride

Cat. No.: B2630416
CAS No.: 2413899-52-0
M. Wt: 223.69
InChI Key: ZWQQGDGLAQRQEO-UHFFFAOYSA-N
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Description

11,11-Difluoro-3-azatricyclo[44101,6]undecane;hydrochloride is a synthetic compound with a unique tricyclic structure It is characterized by the presence of two fluorine atoms and a nitrogen atom within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,11-Difluoro-3-azatricyclo[4.4.1.01,6]undecane;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure.

    Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Incorporation of the nitrogen atom: The nitrogen atom is introduced through amination reactions, often using ammonia or amine derivatives.

    Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

11,11-Difluoro-3-azatricyclo[4.4.1.01,6]undecane;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

11,11-Difluoro-3-azatricyclo[4.4.1.01,6]undecane;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 11,11-Difluoro-3-azatricyclo[4.4.1.01,6]undecane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and specificity. The pathways involved include inhibition or activation of enzymatic reactions, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    11,11-Difluoro-3-azatricyclo[4.4.1.01,6]undecane: The parent compound without the hydrochloride salt.

    3-Azatricyclo[4.4.1.01,6]undecane: A similar compound lacking the fluorine atoms.

    11-Fluoro-3-azatricyclo[4.4.1.01,6]undecane: A derivative with only one fluorine atom.

Uniqueness

11,11-Difluoro-3-azatricyclo[4.4.1.01,6]undecane;hydrochloride is unique due to the presence of two fluorine atoms, which significantly influence its chemical properties and biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

11,11-difluoro-3-azatricyclo[4.4.1.01,6]undecane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2N.ClH/c11-10(12)8-3-1-2-4-9(8,10)7-13-6-5-8;/h13H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJUIOPDHSTHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC23CNCCC2(C1)C3(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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